molecular formula C6H10O B2825218 1-Cyclopropylprop-2-en-1-ol CAS No. 24897-34-5

1-Cyclopropylprop-2-en-1-ol

Cat. No.: B2825218
CAS No.: 24897-34-5
M. Wt: 98.145
InChI Key: VPBHQZFFRSKYPB-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-en-1-ol is a tertiary alcohol characterized by a cyclopropyl group attached to a propenol chain (allylic alcohol structure). The cyclopropyl group introduces significant ring strain, which may enhance reactivity in ring-opening or addition reactions. The allylic alcohol moiety could also confer unique stereoelectronic effects, influencing its behavior in synthetic applications.

Properties

IUPAC Name

1-cyclopropylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBHQZFFRSKYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24897-34-5
Record name 1-cyclopropylprop-2-en-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylprop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization to form the cyclopropane ring.

Another method involves the use of cyclopropylcarbinol and acetylene in the presence of a palladium catalyst. This reaction proceeds through a palladium-catalyzed coupling reaction, forming the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropylprop-2-en-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclopropylprop-2-en-1-al (aldehyde), cyclopropylprop-2-enoic acid (carboxylic acid)

    Reduction: Cyclopropylprop-2-en-1-amine

    Substitution: Cyclopropylprop-2-en-1-chloride, cyclopropylprop-2-en-1-bromide

Scientific Research Applications

1-Cyclopropylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity. Its structural features may impart interesting pharmacological properties, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets could lead to the development of new medications.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopropylprop-2-en-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes, altering their activity and affecting cellular pathways. The cyclopropyl group can also impart rigidity to the molecule, influencing its binding affinity and selectivity for target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from the evidence, are structurally or functionally relevant for comparison:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Key Properties/Reactivity
1-Cyclopentylprop-2-en-1-ol C₈H₁₄O 126.199 Alcohol, alkene 87453-54-1 Higher stability due to cyclopentyl ring; alkene enables Diels-Alder or polymerization .
1-(propan-2-yl)cyclopropan-1-ol C₆H₁₂O 100.16 Alcohol, cyclopropane 57872-32-9 High ring strain in cyclopropane enhances reactivity (e.g., acid-catalyzed ring-opening) .
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one C₁₂H₁₃ClO 208.45 Ketone, cyclopropane, aryl 123989-29-7 Electrophilic ketone group; cyclopropane may stabilize via conjugation with aryl .
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.45 Alcohol, chloroalkane 558-42-9 Chlorine substituent increases toxicity; prone to nucleophilic substitution or elimination .

Biological Activity

1-Cyclopropylprop-2-en-1-ol (CAS No. 24897-34-5) is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural features, which may impart significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an allylic alcohol, providing a framework that allows for diverse chemical reactivity. Its structure can be represented as:

C5H8O\text{C}_5\text{H}_8\text{O}

This compound is characterized by:

  • Molecular Weight : 84.12 g/mol
  • Boiling Point : Approximately 130 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of sodium hydride.
  • Palladium-Catalyzed Coupling : Utilizing cyclopropylcarbinol and acetylene with a palladium catalyst for higher selectivity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclopropyl moiety may enhance binding affinity to certain proteins or enzymes. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for drug development .

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of specific bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against S. aureus and E. coli; potential for development as an antibiotic .
Anticancer Research Induced apoptosis in cancer cell lines through caspase pathway activation; promising for anticancer drug development .
Enzyme Interaction Studies Showed modulation of enzyme activities, suggesting potential roles as enzyme inhibitors or activators in metabolic pathways.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureKey Properties
Cyclopropylmethanol Lacks allylic double bondDifferent reactivity; less potential for biological activity
Cyclopropylprop-2-en-1-amine Contains amine groupDistinct chemical properties; different biological interactions
Cyclopropylprop-2-enoic acid Contains carboxylic acid groupVaries in reactivity; potential for different applications

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